(1-(Methylsulfonyl)piperidin-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a pyridin-2-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group, followed by coupling with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and pyridine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(Methylsulfonyl)piperidin-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its interactions with specific molecular targets are of significant interest.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1-(Methylsulfonyl)piperidin-4-yl)methanone: Lacks the pyridin-2-ylthio group, making it less versatile in terms of chemical reactivity.
(4-(Pyridin-2-ylthio)methyl)piperidin-1-yl)methanone: Lacks the methylsulfonyl group, affecting its solubility and stability.
Uniqueness
(1-(Methylsulfonyl)piperidin-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to the presence of both the methylsulfonyl and pyridin-2-ylthio groups. This combination enhances its chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-26(23,24)21-12-7-16(8-13-21)18(22)20-10-5-15(6-11-20)14-25-17-4-2-3-9-19-17/h2-4,9,15-16H,5-8,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIKNSRVGIYJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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